molecular formula C29H26ClNO2 B032775 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon CAS No. 1258428-71-5

1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon

Cat. No. B032775
CAS RN: 1258428-71-5
M. Wt: 456 g/mol
InChI Key: RHXXYWBMAWLSOS-XNTDXEJSSA-N
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Description

The compound “1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon” is a chemical with the molecular formula C29H26ClNO2 . It has a molecular weight of 455.975 .

Physical and Chemical Properties The density of this compound is approximately 1.2±0.1 g/cm3 . It has a boiling point of 651.5±55.0 °C at 760 mmHg . The flash point is 347.8±31.5 °C . The exact mass is 455.165222 .

Scientific Research Applications

Asthma Management

Montelukast Sodium, for which this compound is a precursor, is primarily used in the treatment of asthma. It helps in preventing asthma attacks by blocking leukotriene receptors in the lungs, which are responsible for the inflammatory response in asthma .

Allergic Rhinitis

Research has shown that Montelukast Sodium can be effective in relieving symptoms of allergic rhinitis. The compound’s role in the drug’s synthesis makes it valuable for developing treatments that reduce sneezing, itching, and nasal congestion .

Bronchospasm Prevention

The compound is used in the synthesis of drugs that prevent exercise-induced bronchospasm. This application is particularly beneficial for individuals who experience constriction of airways during physical exertion .

Mechanism of Action

Target of Action

It is identified as an impurity of montelukast , a selective leukotriene D4-receptor antagonist . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Given its association with Montelukast

Biochemical Pathways

If it does interact with leukotriene receptors like Montelukast , it could potentially influence the leukotriene pathway, which plays a crucial role in inflammatory responses.

Pharmacokinetics

Its molecular weight is 455.975 , and it has a logP value of 6.58 , suggesting it is relatively lipophilic. These properties could influence its bioavailability and pharmacokinetics, but more research is needed for a comprehensive understanding.

properties

IUPAC Name

1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,33H,13,17H2,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXXYWBMAWLSOS-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon

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